molecular formula C10H11ClO2 B13972500 3-Chloro-4-propylbenzoic acid

3-Chloro-4-propylbenzoic acid

Cat. No.: B13972500
M. Wt: 198.64 g/mol
InChI Key: PCMFSRKLXNENFP-UHFFFAOYSA-N
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Description

3-Chloro-4-propylbenzoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a propyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-propylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chlorobenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-propylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-propylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoic acid
  • 4-Propylbenzoic acid
  • 3-Chloro-4-methylbenzoic acid

Comparison

3-Chloro-4-propylbenzoic acid is unique due to the presence of both a chlorine atom and a propyl group on the benzene ring. This combination of substituents can influence its reactivity and properties, making it distinct from other similar compounds. For example, the propyl group can enhance its lipophilicity, while the chlorine atom can affect its electron density and reactivity in substitution reactions .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-4-propylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

PCMFSRKLXNENFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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